Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride) is a first-in-class, selective, and potent histamine H3-receptor antagonist/inverse agonist. [] It acts by enhancing histamine transmission in the brain. [] Pitolisant promotes wakefulness and is currently authorized by the European Medicines Agency for the treatment of narcolepsy with or without cataplexy in adults. []
Pitolisant is classified as a central nervous system stimulant. It was developed by the French pharmaceutical company Bioprojet and has been approved for use in several countries, including the European Union and the United States. The compound is marketed under the brand name Wakix and is recognized for its efficacy in treating narcolepsy without the addictive properties commonly associated with other stimulants .
The synthesis of Pitolisant can be achieved through various multi-step processes. A notable method involves starting with piperidine and 3-chloropropanol to produce an intermediate compound, which subsequently reacts with a commercially available compound to yield Pitolisant .
Key steps in the synthesis include:
Pitolisant's molecular formula is , and it has a molecular weight of approximately 320.84 g/mol. The compound features a complex structure that includes a piperidine ring, a phenyl group, and a propyl chain, contributing to its pharmacological activity.
The structural representation can be summarized as follows:
The primary reactions involved in the synthesis of Pitolisant include:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice (e.g., tetrahydrofuran), and reactant concentrations .
Pitolisant acts primarily through antagonism at histamine H3 receptors, which leads to increased release of several neurotransmitters:
This mechanism enhances wakefulness without significant psychostimulatory effects typically associated with other wake-promoting agents. Studies have shown that Pitolisant's action results in improved alertness and reduced sleepiness in patients with narcolepsy .
These properties are essential for determining formulation strategies for pharmaceutical applications .
Pitolisant is primarily utilized in clinical settings for:
Additionally, studies have explored its abuse potential compared to traditional stimulants, highlighting its safety profile .
Pitolisant (chemical formula: C₁₇H₂₆ClNO) selectively targets histamine H₃ receptors (H₃R) in the brain, exhibiting high affinity with a Ki of 0.16 nM and EC₅₀ of 1.5 nM for human H₃ receptors [1] [5]. As an inverse agonist, it binds to a transmembrane site involving salt bridges with Glu206 and hydrogen bonds with Tyr374, stabilizing the receptor's inactive conformation [1] [10]. This action disrupts constitutive H₃R activity that normally inhibits histamine synthesis and release. Beyond histaminergic modulation, pitolisant exhibits moderate affinity for σ₁ (Ki <10 nM), σ₂ (Ki 52 nM), D₃ (Ki 382 nM), and 5-HT₂A (Ki 544 nM) receptors, contributing to its broader neuromodulatory profile [8]. Crucially, it does not significantly bind to H₁, H₂, or H₄ receptors, ensuring targeted effects on wake-promoting pathways [1] [5].
Table 1: Receptor Binding Profile of Pitolisant
Receptor Target | Binding Affinity (Ki) | Activity |
---|---|---|
Histamine H₃ | 0.16 nM | Inverse Agonist |
σ₁ | <10 nM | Agonist |
σ₂ | 52 nM | Antagonist |
Dopamine D₃ | 382 nM | Antagonist |
5-HT₂A | 544 nM | Antagonist |
By blocking presynaptic H₃ autoreceptors, pitolisant enhances histamine synthesis and release from tuberomammillary nucleus neurons [3] [9]. This elevates synaptic histamine levels, activating postsynaptic H₁ receptors in the cortex, hypothalamus, and basal forebrain – key regions regulating wakefulness [5] [8]. Histamine binding to H₁ receptors triggers neuronal excitation via reduced potassium leak currents, promoting sustained wakefulness without inducing hyperarousal [2] [9]. Additionally, H₃ heteroreceptor antagonism increases acetylcholine, norepinephrine, and dopamine release in memory-related regions like the perirhinal cortex, indirectly supporting cognitive function during wakefulness [1] [2]. In vivo studies demonstrate that pitolisant reorganizes neuronal population activity by increasing synchronization in excitatory-responsive neurons, optimizing wake-promoting network efficiency [2].
Pitolisant undergoes extensive hepatic metabolism primarily via CYP2D6 (major pathway) and CYP3A4 (minor pathway), generating pharmacologically inactive metabolites: BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) [1] [4]. Approximately 91–96% of the drug is protein-bound, mainly to albumin and alpha-1 glycoprotein, contributing to a volume of distribution of 1,100–2,825 L [1]. Its elimination half-life is 10–12 hours, with 63% renal excretion of metabolites and <3% fecal excretion [1] [8]. Crucially, CYP2D6 poor metabolizers exhibit 2.2-fold higher pitolisant exposure, necessitating dose adjustments. The drug also modulates CYP enzymes:
Table 2: Key Pharmacokinetic Parameters of Pitolisant
Parameter | Value | Clinical Relevance |
---|---|---|
Bioavailability | ~90% (oral) | High absorption |
Tₘₐₓ | 3–4 hours | Steady-state in 5–6 days |
Protein Binding | 91–96% | Limited dialysis clearance |
Primary Metabolites | BP2.941, BP2.951 | Inactive; glycine/glucuronide conjugates |
Elimination Pathways | Renal (63%), Pulmonary (25%) | Caution in hepatic impairment |
Pitolisant exhibits nonlinear pharmacokinetics due to saturable binding and metabolism. At therapeutic doses (18–36 mg/day), it elevates hypothalamic histamine by 150–200% within 3 hours, correlating with peak plasma concentrations (Cₘₐₓ: 73 ng/mL at 35.6 mg) [1] [7]. Lower nanomolar concentrations (≤20 nM) preferentially enhance histamine release via inverse agonism, while higher concentrations (>50 nM) amplify acetylcholine and norepinephrine release in the hippocampus and prefrontal cortex through H₃ heteroreceptor blockade [7] [8]. This dose-dependent multiplex modulation underpins its efficacy in both excessive daytime sleepiness (via histamine) and cataplexy (via norepinephrine) [1] [6]. In vivo calcium imaging reveals that pitolisant selectively increases firing frequency in perirhinal cortex excitatory neurons while inhibiting a subset of others, demonstrating neuron-specific effects beyond global histamine surge [2].
Unlike first-line hypersomnia treatments, pitolisant uniquely leverages histaminergic rather than monoaminergic reuptake inhibition:
Table 3: Mechanism Comparison of Hypersomnia Therapies
Drug | Primary Target | Neurotransmitter Effect | Cataplexy Efficacy |
---|---|---|---|
Pitolisant | H₃ receptor (inverse agonist) | ↑ Histamine (200%), ↑ Norepinephrine | High (74% reduction) |
Modafinil | Dopamine transporter | ↑ Dopamine (300%), slight ↑ Norepinephrine | Low (38% reduction) |
Sodium Oxybate | GABA₃ receptors | ↑ GABAergic tone, ↑ Slow-wave sleep | High |
Amphetamines | VMAT2/TAAR1 | ↑ Dopamine, ↑ Norepinephrine (500-700%) | Moderate |
Pitolisant’s histamine-centric mechanism offers a distinct advantage in comorbid metabolic disorders. Preclinical studies show it reduces weight gain and improves glucose tolerance in obese mice by enhancing hypothalamic histamine signaling, which regulates appetite and lipolysis – effects absent in dopaminergic agents [4]. This positions pitolisant as a targeted wake-promoting agent with multidimensional benefits beyond conventional therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: